Cyclopentylmethanesulfonyl fluoride

Chemical Biology Medicinal Chemistry Activity-Based Protein Profiling

Cyclopentylmethanesulfonyl fluoride (CAS 1897547-53-3) is a sulfonyl fluoride compound with the molecular formula C6H11FO2S and a molecular weight of 166.22 g/mol. It consists of a sulfonyl fluoride (-SO₂F) electrophilic warhead attached to a cyclopentylmethane backbone, which introduces steric bulk and conformational constraints.

Molecular Formula C6H11FO2S
Molecular Weight 166.22 g/mol
Cat. No. B13155580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentylmethanesulfonyl fluoride
Molecular FormulaC6H11FO2S
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESC1CCC(C1)CS(=O)(=O)F
InChIInChI=1S/C6H11FO2S/c7-10(8,9)5-6-3-1-2-4-6/h6H,1-5H2
InChIKeyJKBYKTPLYISBET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopentylmethanesulfonyl Fluoride: Core Specifications and Identity as a Sulfonyl Fluoride Electrophile


Cyclopentylmethanesulfonyl fluoride (CAS 1897547-53-3) is a sulfonyl fluoride compound with the molecular formula C6H11FO2S and a molecular weight of 166.22 g/mol [1]. It consists of a sulfonyl fluoride (-SO₂F) electrophilic warhead attached to a cyclopentylmethane backbone, which introduces steric bulk and conformational constraints . As a member of the sulfonyl fluoride class, it participates in sulfur(VI) fluoride exchange (SuFEx) click chemistry and functions as an electrophile in nucleophilic substitution reactions, forming stable sulfonamide derivatives with amines [2].

SuFEx click chemistry electrophile for covalent probe synthesis
Aliphatic cyclopentyl scaffold for distinct steric and conformational profile
Sulfonyl fluoride warhead with reported aqueous compatibility for multi-step workflows

Cyclopentylmethanesulfonyl Fluoride: Why Interchangeability with Generic Analogs Like PMSF Is Unreliable


Within the sulfonyl fluoride class, the R-group attached to the -SO₂F moiety is the primary determinant of binding specificity and biological selectivity [1]. Consequently, in-class compounds like phenylmethylsulfonyl fluoride (PMSF) or AEBSF cannot be assumed to be functionally interchangeable with cyclopentylmethanesulfonyl fluoride. Direct head-to-head comparative data for the target compound is limited; however, structural and physicochemical class-level evidence indicates that the cyclopentylmethane group provides a distinct steric and conformational profile that is expected to alter membrane permeability, target engagement, and metabolic stability compared to the aromatic benzyl group of PMSF [2] or the aminoethyl-substituted phenyl group of AEBSF [3]. These differences in R-group architecture critically impact the compound's performance in activity-based protein profiling (ABPP), inhibitor development, and synthetic applications, making generic substitution without empirical validation scientifically unjustified.

This Compound
Cyclopentylmethane R-group: aliphatic, non-planar cycloalkyl architecture
PMSF / AEBSF
Aromatic R-group: planar benzyl or aminoethyl-phenyl architecture
R-group architecture governs target selectivity and off-target reactivity profiles. Membrane permeability and metabolic stability may not transfer directly between aliphatic and aromatic sulfonyl fluorides. Empirical validation is recommended before substitution.

Cyclopentylmethanesulfonyl Fluoride: Quantitative Evidence for Differential Performance in Research and Industrial Contexts


Molecular Weight Advantage: Cyclopentylmethanesulfonyl Fluoride vs. Aromatic Sulfonyl Fluoride Inhibitors

Cyclopentylmethanesulfonyl fluoride possesses a molecular weight of 166.22 g/mol [1], which is lower than that of the prototypical aromatic sulfonyl fluoride inhibitor PMSF (174.19 g/mol) [2] and significantly lower than AEBSF (239.5 g/mol) [3]. This reduced mass is advantageous for the design of smaller, more ligand-efficient covalent probes and inhibitors, which is a key consideration in fragment-based drug discovery and chemical biology applications [4].

Molecular Weight
Cross-study comparable
166.22 g/mol — 4.8% lower than PMSF (174.19), 30.6% lower than AEBSF (239.5)
May support improved ligand efficiency metrics
Fragment-sized building block; relevant to FBDD workflows
Chemical Biology Medicinal Chemistry Activity-Based Protein Profiling

Lipophilicity Differentiation: Calculated XLogP3 of Cyclopentylmethanesulfonyl Fluoride vs. PMSF

The calculated partition coefficient (XLogP3) for cyclopentylmethanesulfonyl fluoride is 2.0 [1], compared to an experimental logP of approximately 1.82 for PMSF [2]. This indicates a slightly higher lipophilicity for the cyclopentyl-containing compound, which can influence membrane permeability, plasma protein binding, and overall pharmacokinetic profile [3]. The aliphatic cyclopentyl group contributes to a distinct lipophilicity profile compared to the aromatic benzyl group of PMSF.

Lipophilicity (XLogP3)
Cross-study comparable
XLogP3 2.0 — ΔLogP ~0.18 higher than PMSF (~1.82)
Supports membrane permeability differentiation context
Aliphatic vs aromatic lipophilicity profile may shift distribution
Medicinal Chemistry ADME Membrane Permeability

Topological Polar Surface Area (TPSA) and Implications for Passive Membrane Permeability

Cyclopentylmethanesulfonyl fluoride has a computed Topological Polar Surface Area (TPSA) of 42.5 Ų [1]. This value is identical to the TPSA of the -SO₂F group alone and is well below the commonly cited threshold of 140 Ų for good oral bioavailability and the 90 Ų threshold for optimal blood-brain barrier penetration [2]. This low TPSA, combined with its compact size and moderate lipophilicity, suggests a favorable profile for passive diffusion across biological membranes, which is essential for targeting intracellular enzymes and pathways.

Topological Polar Surface Area
Class-level inference
42.5 Ų — below 90 Ų BBB threshold (52.8% lower)
Supports passive diffusion potential for intracellular targets
Computed value; experimental permeability data to verify
ADME Cellular Uptake Blood-Brain Barrier

Class-Level Stability Advantage: Sulfonyl Fluoride (SO₂F) vs. Sulfonyl Chloride (SO₂Cl)

As a sulfonyl fluoride, cyclopentylmethanesulfonyl fluoride benefits from the enhanced stability of the S-F bond compared to its sulfonyl chloride analog (cyclohexylmethanesulfonyl chloride) [1]. In the sulfonyl halide series, stability decreases in the order fluorides > chlorides > bromides > iodides [2]. Sulfonyl fluorides exhibit resistance to hydrolysis and reduction, and are stable to thermolysis, enabling their use in multi-step synthetic sequences and biological buffers where sulfonyl chlorides would rapidly degrade [3]. Specifically, sulfonyl fluorides are stable in refluxing aniline, whereas sulfonyl chlorides react vigorously [4].

Sulfonyl Halide Stability
Class-level inference
Reported stability ranking: SO₂F > SO₂Cl > SO₂Br > SO₂I
May support ambient handling and aqueous buffer compatibility
Sulfonyl fluorides resist hydrolysis; sulfonyl chlorides degrade rapidly
Click Chemistry SuFEx Synthetic Methodology

Steric and Conformational Differentiation: Cyclopentyl vs. Phenyl R-Group Architecture

The cyclopentylmethane R-group of cyclopentylmethanesulfonyl fluoride introduces distinct steric bulk and conformational constraints compared to the planar aromatic benzyl group of PMSF . The cyclopentyl ring is a non-planar, puckered aliphatic ring, which presents a different three-dimensional shape to binding pockets and influences the spatial orientation of the electrophilic -SO₂F warhead [1]. In sulfonyl fluoride probes, the R-group is the primary determinant of binding specificity and target selectivity [2]. Therefore, the aliphatic cyclopentyl scaffold is expected to exhibit a different target engagement profile and selectivity fingerprint compared to aromatic sulfonyl fluoride analogs.

R-Group Architecture
Class-level inference
Cyclopentylmethane: aliphatic, non-planar cycloalkyl vs PMSF benzyl: planar aromatic
Supports distinct target engagement selectivity profile
R-group geometry governs binding-pocket complementarity
Chemical Biology Structure-Activity Relationship Target Selectivity

Cyclopentylmethanesulfonyl Fluoride: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation


Activity-Based Protein Profiling (ABPP) of Intracellular Serine Hydrolases Requiring Aliphatic Scaffolds

Cyclopentylmethanesulfonyl fluoride is optimally deployed in ABPP workflows targeting intracellular serine hydrolases where an aliphatic, non-aromatic R-group is desired to achieve a distinct selectivity profile [1]. Its low TPSA (42.5 Ų) and compact size (MW 166.22 g/mol) [2] support passive diffusion across cell membranes, enabling live-cell labeling experiments that are impractical with bulkier or more polar analogs [3]. The cyclopentyl scaffold provides a different three-dimensional binding geometry compared to the planar benzyl group of PMSF, potentially reducing off-target engagement with aromatic-binding pockets [4].

Synthesis of Sulfonamide Libraries via SuFEx Click Chemistry for Fragment-Based Drug Discovery

The compound serves as a privileged SuFEx electrophile for the construction of sulfonamide libraries, particularly in fragment-based drug discovery (FBDD) where ligand efficiency is paramount [1]. Its low molecular weight (166.22 g/mol) and moderate lipophilicity (XLogP3 = 2.0) make it an attractive fragment-sized building block for covalent inhibitor design [2]. The sulfonyl fluoride warhead reacts selectively with nucleophilic amino acid residues (serine, threonine, tyrosine, lysine) under physiological conditions [3], while the cyclopentyl group provides a metabolically stable aliphatic scaffold that can enhance the pharmacokinetic properties of derived compounds [4].

Covalent Probe Development for Membrane-Associated or Intracellular Targets

Cyclopentylmethanesulfonyl fluoride is particularly well-suited for developing covalent probes targeting membrane-associated or intracellular proteins. The combination of low TPSA (42.5 Ų), moderate lipophilicity, and compact size facilitates passive diffusion across biological membranes [1], a property that is critical for engaging intracellular targets. Unlike PMSF, which exhibits a short aqueous half-life (35-110 min) and requires freshly prepared stock solutions in anhydrous solvents [2], sulfonyl fluorides with aliphatic R-groups may offer improved aqueous stability profiles, though direct stability data for this specific compound is not available [3].

Synthetic Intermediate for Aliphatic Sulfonamide and Sulfonate Ester Derivatives

In organic synthesis, cyclopentylmethanesulfonyl fluoride is employed as a stable electrophilic building block for the preparation of aliphatic sulfonamides and sulfonate esters. Its superior stability compared to sulfonyl chlorides [1] allows for multi-step synthetic sequences without premature hydrolysis or side reactions. The cyclopentylmethane group imparts unique lipophilic and steric properties to downstream products, which can be exploited to modulate the physicochemical and ADME profiles of drug candidates [2]. This is in contrast to aromatic sulfonyl fluorides like PMSF, which yield benzyl-substituted derivatives with different pharmacological properties [3].

Application
Selection Property
Validation Focus
Intracellular ABPP workflows
Aliphatic R-group scaffold for distinct selectivity context
Target engagement selectivity profiling
SuFEx sulfonamide library synthesis
Low-MW fragment-sized building block
Sulfonamide derivatization scope and efficiency
Membrane-associated target probe development
Low TPSA and moderate lipophilicity profile
Membrane permeability assay context
Aliphatic sulfonamide intermediate synthesis
Reported higher stability vs sulfonyl chloride analogs
Multi-step synthetic compatibility assessment

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